(2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
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Overview
Description
1-Phenyl-1,2,3-butanetrione 2-oxime, also known by its PubChem (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione, is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is classified as a dangerous good for transport and is primarily used in proteomics research .
Preparation Methods
The synthesis of 1-Phenyl-1,2,3-butanetrione 2-oxime involves the reaction of 1-phenyl-1,2,3-butanetrione with hydroxylamine . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Phenyl-1,2,3-butanetrione 2-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,2,3-butanetrione 2-oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3-butanetrione 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-Phenyl-1,2,3-butanetrione 2-oxime can be compared with other similar compounds such as:
1-Phenyl-1,2,3-butanetrione: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Hydroxyimino-1-phenylbutane-1,3-dione: Similar structure but with different reactivity and applications.
3-Isonitrosobenzoylacetone: Another related compound with distinct properties and uses.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylbutane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,14H,1H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIIQSFMRUIAP-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\O)/C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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